UniPR1331

Description

Properties

IUPAC Name |

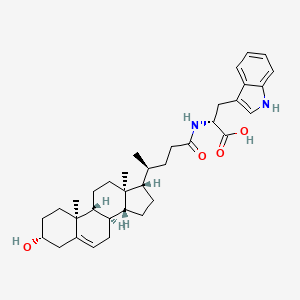

(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N2O4/c1-21(8-13-32(39)37-31(33(40)41)18-22-20-36-30-7-5-4-6-25(22)30)27-11-12-28-26-10-9-23-19-24(38)14-16-34(23,2)29(26)15-17-35(27,28)3/h4-7,9,20-21,24,26-29,31,36,38H,8,10-19H2,1-3H3,(H,37,39)(H,40,41)/t21-,24+,26+,27-,28+,29+,31+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFTUYLQBLIIEQ-YZUITSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)[C@@H]3CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CC=C6[C@]5(CC[C@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of UniPR1331 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors. The high degree of vascularization and cellular invasion contributes significantly to its poor prognosis. The Eph/ephrin signaling pathway has emerged as a critical regulator of these processes, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of UniPR1331, a pan-Eph receptor antagonist, in glioblastoma. We will delve into the preclinical data, detailing the experimental protocols and quantitative outcomes of this compound's effects on tumor growth, angiogenesis, and its synergistic potential with standard-of-care therapies.

Core Mechanism of Action: Targeting the Eph/ephrin System

This compound is a small molecule designed to inhibit the interaction between Eph receptors and their ephrin ligands. In the context of glioblastoma, the EphA2 receptor is frequently overexpressed and its activation is associated with tumor progression, angiogenesis, and vasculogenic mimicry.[1][2][3] this compound functions as a pan-Eph receptor antagonist, effectively blocking the downstream signaling cascades initiated by Eph receptor activation.

The primary mechanism of this compound in glioblastoma involves the inhibition of EphA2 phosphorylation and the subsequent reduction in its expression.[2][3] This disruption of EphA2 signaling leads to a multifaceted anti-tumor effect, primarily by impeding the processes of angiogenesis and vasculogenic mimicry, which are crucial for supplying nutrients to the rapidly growing tumor.[1][2][3]

References

- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

UniPR1331: A Pan-Ephrin Antagonist for Advanced Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Ephrin (Eph) receptor tyrosine kinases and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. The aberrant activation of Eph/ephrin signaling pathways is frequently implicated in tumor progression, angiogenesis, and metastasis, making this system an attractive target for therapeutic intervention. UniPR1331 has emerged as a potent, orally bioavailable small molecule that acts as a pan-Ephrin inhibitor, demonstrating significant anti-tumor and anti-angiogenic effects in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed methodologies, and the underlying signaling pathways.

Introduction: The Eph/Ephrin System in Cancer

The Eph receptor family, the largest subfamily of receptor tyrosine kinases, and their membrane-bound ephrin ligands are crucial for contact-dependent cell-cell signaling. This signaling is bidirectional, meaning that signals are transduced into both the Eph-expressing ("forward" signaling) and ephrin-expressing ("reverse" signaling) cells. Eph/ephrin interactions regulate essential cellular processes such as adhesion, migration, proliferation, and differentiation.[1][2]

Dysregulation of Eph/ephrin signaling is a hallmark of numerous cancers. For instance, the overexpression of EphA2 in glioblastoma multiforme (GBM) is associated with poor prognosis and promotes glioma cell migration and invasion.[3][4] In prostate cancer, high levels of EphA2 are also observed. The Eph/ephrin system is also a key regulator of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] Given its widespread involvement in cancer pathology, targeting the Eph/ephrin system presents a promising therapeutic strategy.

This compound: A Novel Pan-Ephrin Inhibitor

This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that functions as a pan-Ephrin antagonist.[5] It competitively inhibits the interaction between Eph receptors and their ephrin ligands, thereby blocking both forward and reverse signaling.[3] Notably, this compound is orally bioavailable, a significant advantage for clinical development.

Mechanism of Action

This compound directly targets the ligand-binding domain of Eph receptors, preventing the binding of ephrins.[3] This blockade inhibits the ephrin-induced clustering and subsequent autophosphorylation of the Eph receptors, which is the initial step in forward signaling. By preventing this interaction, this compound effectively abrogates the downstream signaling cascades that promote cancer cell proliferation, migration, and survival. Unlike agonist molecules that can induce receptor internalization and degradation, this compound acts as an antagonist without causing a reduction in EphA2 receptor levels on the cell surface.[6] Recent studies have also revealed that this compound can directly interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its binding to VEGF and subsequent pro-angiogenic signaling.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound from various preclinical studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Target | Value | Cell Line/System | Reference |

| Kd | EphA2 | 3.3 µM | Human | [5] |

| VEGFR2 | 62.2 µM | Human | [5] | |

| IC50 | EphA2-ephrin-A1 Binding | 4 µM | In vitro | [5] |

| VEGFR2-VEGF Binding | 16 µM | In vitro | [5] | |

| EphA2 Phosphorylation | 2.9 µM | HUVEC | [3][9] | |

| VEGFR2 Phosphorylation | 22 µM | HUVEC | [5] | |

| Endothelial Tube Formation | 2.9 µM | HUVEC | [10] | |

| Endothelial Tube Formation | 3.9 µM | HBMVEC | [9] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma (GBM) Models

| Model | Treatment | Outcome | Result | Reference |

| U87MG Subcutaneous Xenograft | This compound (30 mg/kg, oral) | Tumor Weight | 50% reduction vs. control | [3][11] |

| Time to Progression | Increased from 9.9 to 15.8 days | [3][11] | ||

| U87MG Orthotopic Xenograft | This compound | Disease-Free Survival | Increased from 24 to 40 days vs. control | [3][4] |

| TPC8 Orthotopic Xenograft | This compound | Disease-Free Survival | Increased from 16 to 52 days vs. control | [3][4] |

| U251MG Subcutaneous Xenograft | This compound + Bevacizumab | Tumor Weight | 157 mg (combination) vs. 311 mg (this compound alone) and 345 mg (Bevacizumab alone) | [3] |

Table 3: In Vivo Efficacy of this compound in Prostate Cancer Model

| Model | Treatment | Outcome | Result | Reference |

| PC3 Subcutaneous Xenograft | This compound (30 mg/kg, oral) | Tumor Weight | 23% reduction vs. control |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blot for EphA2 Phosphorylation

This technique is used to detect the phosphorylation status of the EphA2 receptor.

-

Cell Lysis: Treat cells with this compound and/or ephrin-A1 ligand. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (e.g., anti-phospho-EphA2 Tyr594) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phosphorylated EphA2 signal to the total EphA2 or a loading control like GAPDH.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs or HBMVECs) onto the gel at a density of 1-1.5 x 104 cells/well.

-

Treatment: Add this compound or control compounds to the wells.

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Imaging and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates angiogenesis in a living system.

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Sample Application: On embryonic day 7-10, place a sterile filter paper disc or a carrier containing this compound or control substances onto the CAM.

-

Incubation: Reseal the window and continue to incubate the eggs for 2-3 days.

-

Analysis: Observe and photograph the CAM to assess the formation of new blood vessels around the implant. The angiogenic response can be quantified by counting the number of blood vessels converging towards the implant.

Glioblastoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously or intracranially inject human glioblastoma cells (e.g., U87MG or patient-derived xenograft cells) into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable or measurable size.

-

Treatment: Administer this compound (e.g., 30 mg/kg, orally) or a vehicle control to the mice according to a predetermined schedule.

-

Tumor Monitoring: Measure the tumor volume regularly using calipers (for subcutaneous tumors) or monitor tumor growth using bioluminescence imaging (for intracranial tumors).

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis markers. Survival rates are also a key endpoint for orthotopic models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Bidirectional Eph/ephrin signaling pathway.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to act as a pan-Ephrin inhibitor, coupled with its oral bioavailability, makes it a highly promising drug candidate. The preclinical data robustly support its anti-tumor and anti-angiogenic activities across various cancer models, particularly in glioblastoma. Furthermore, its dual inhibitory action on both the Eph/ephrin and VEGF/VEGFR2 pathways suggests a potential to overcome resistance mechanisms associated with single-target anti-angiogenic therapies.

Future research should focus on elucidating the full spectrum of its molecular targets and downstream signaling effects. Combination studies with other standard-of-care chemotherapeutics and targeted agents are warranted to explore synergistic effects and to guide the design of future clinical trials. The continued investigation of this compound and similar pan-Ephrin inhibitors holds great promise for improving outcomes for patients with aggressive and difficult-to-treat cancers.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corning.com [corning.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. path.ox.ac.uk [path.ox.ac.uk]

- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

UniPR1331: A Dual Inhibitor of VEGFR2 and Eph/ephrin Signaling with Nanomolar Affinity

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

UniPR1331, a 3β-hydroxy-Δ5-cholenic acid derivative, has emerged as a significant multi-target compound in the landscape of anti-angiogenic research.[1][2][3] Initially recognized for its inhibitory action on the Eph/ephrin signaling system, recent studies have elucidated its direct interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal regulator of angiogenesis.[1][2][3] This dual inhibitory capability positions this compound as a promising candidate for therapeutic strategies aimed at disrupting tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2][4] This technical guide provides an in-depth overview of the binding affinity of this compound to VEGFR2, detailing the experimental methodologies and the compound's impact on the associated signaling pathways.

Quantitative Binding and Inhibition Data

The interaction between this compound and VEGFR2 has been quantitatively characterized through various biophysical and biochemical assays. The data underscores a direct and potent inhibition of the VEGF/VEGFR2 axis.

| Parameter | Method | Value | Target | Notes |

| Binding Affinity | Surface Plasmon Resonance (SPR) | Not explicitly quantified with a KD value in the primary source. The SPR sensorgrams demonstrate direct binding of 40 μM this compound to immobilized VEGFR2-Fc.[1] | Recombinant human VEGFR2-Fc | The steady-state analysis was presented as a Scatchard plot, indicating binding, but a specific KD was not reported in the main text.[1] |

| Inhibitory Potency (IC50) | ELISA-based competition assay | ~10 µM | Inhibition of biotinylated VEGF binding to immobilized VEGFR2 ectodomain. | This assay confirms that this compound directly competes with VEGF for binding to the VEGFR2 extracellular domain.[1] |

| Inhibitory Potency (ID50) | Western Blot analysis of VEGFR2 autophosphorylation | 22 µM | Inhibition of VEGF-dependent autophosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs). | This functional assay demonstrates the ability of this compound to block the initial step of VEGFR2 signaling activation in a cellular context.[4] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and inhibitory effects of this compound on VEGFR2.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR was utilized to demonstrate the direct interaction between this compound and the extracellular domain of VEGFR2.[1]

Objective: To qualitatively and quantitatively assess the binding of this compound to VEGFR2.

Methodology:

-

Immobilization: Recombinant human VEGFR2-Fc was immobilized on a CM5 sensor chip using standard amine coupling chemistry. A control surface was prepared with an equivalent amount of Fc protein to account for non-specific binding.

-

Analyte Injection: this compound, at a concentration of 40 μM, was injected over the sensor surfaces.

-

Data Acquisition: The binding was monitored in real-time as a change in the response units (RU).

-

Data Analysis: The sensorgrams from the VEGFR2-Fc surface were corrected by subtracting the signal from the control Fc surface. A steady-state analysis was performed using a Scatchard plot of the bound RU values at equilibrium.[1]

ELISA-based Competition Assay

This assay was performed to confirm that this compound inhibits the binding of VEGF to VEGFR2.[1]

Objective: To determine the concentration at which this compound inhibits 50% of VEGF binding to VEGFR2 (IC50).

Methodology:

-

Coating: A 96-well plate was coated with the recombinant VEGFR2 ectodomain.

-

Blocking: The wells were blocked to prevent non-specific binding.

-

Competition: The coated wells were incubated with biotinylated VEGF in the presence of increasing concentrations of this compound.

-

Detection: The amount of bound biotinylated VEGF was detected using streptavidin-HRP and a colorimetric substrate.

-

Analysis: The absorbance was measured, and the data was used to generate an inhibition curve to determine the IC50 value.[1]

VEGFR2 Autophosphorylation Assay

This cellular assay was conducted to assess the functional consequence of this compound binding on VEGFR2 activation.[4]

Objective: To measure the inhibitory effect of this compound on VEGF-induced VEGFR2 autophosphorylation in endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.

-

Treatment: Cells were pre-treated with varying concentrations of this compound before stimulation with 10 ng/ml VEGF.

-

Lysis: Following stimulation, the cells were lysed to extract total protein.

-

Western Blotting: The protein lysates were separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane was probed with antibodies specific for phosphorylated VEGFR2 (P-VEGFR2) and total VEGFR2 (as a loading control).

-

Quantification: The immunoreactive bands were visualized and quantified using densitometry to determine the dose-dependent inhibition and calculate the ID50.[4]

VEGFR2 Signaling Pathway Inhibition by this compound

VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5] this compound, by directly binding to VEGFR2 and inhibiting its autophosphorylation, effectively blocks these downstream pathways.[1][2]

The binding of this compound to VEGFR2 prevents its interaction with VEGF.[1][2] This blockade inhibits the subsequent autophosphorylation of VEGFR2, which in turn prevents the activation of key downstream signaling molecules such as PLC-γ and ERK1/2.[5] The inhibition of these pathways ultimately leads to a reduction in the pro-angiogenic activation of endothelial cells.[1][2]

This compound demonstrates a direct and functionally relevant interaction with VEGFR2, inhibiting VEGF binding and subsequent receptor activation at micromolar concentrations. This activity, in conjunction with its established role as a pan-Eph inhibitor, highlights this compound as a potent multi-target anti-angiogenic agent. The detailed experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publires.unicatt.it [publires.unicatt.it]

- 4. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

UniPR1331: A Pan-Ephrin Antagonist with Potent Anti-Angiogenic and Anti-Tumor Activity

An In-depth Technical Guide on the Downstream Signaling Effects of UniPR1331

Introduction

This compound is a small molecule, pan-Eph receptor antagonist that has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Eph/ephrin signaling axis.

Core Mechanism of Action

This compound functions as an antagonist of the Eph/ephrin signaling pathway, a critical regulator of various physiological and pathological processes, including angiogenesis, cell migration, and cancer progression.[3] It has been shown to inhibit the interaction of ephrin-A1 with all EphA kinases and ephrin-B1 with all EphB kinases.[4] Furthermore, emerging evidence indicates that this compound also impairs tumor angiogenesis through the blockade of the VEGF/VEGFR2 pathway.[5][6] This dual-targeting mechanism contributes to its robust anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EphA2 Binding Affinity (KD) | - | 3.4 µM | [4] |

| IC50 (Blood Vessel Formation) | HUVEC | 2.9 µM | [4] |

| Inhibition of PC3 Cell Growth | PC3 | Dose-dependent | [7] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models

| Parameter | Model | Control | This compound | Bevacizumab | This compound + Bevacizumab | Reference |

| Final Tumor Weight (mg) | U87MG Xenograft | 709 ± 145 | 327 ± 72 | - | - | [4] |

| Time to Progression (days) | U87MG Xenograft | 9.9 | 15.8 | - | - | [4] |

| Ki67 Proliferation Index (%) | U87MG Xenograft | 44.6 | 14.5 | - | - | [4] |

| Apoptotic Cells (%) | U87MG Xenograft | < 2 | 8.5 | - | - | [4] |

| Vessel Count | U87MG Xenograft | 23.2 | 5.5 | - | - | [4] |

| Final Tumor Weight (mg) | U251MG Xenograft | 839 | 311 | 345 | 157 | [4] |

| Disease-Free Survival (days) | U87MG Orthotopic | 24 | 40 | - | - | [1] |

| Disease-Free Survival (days) | TPC8 Orthotopic | 16 | 52 | - | - | [1] |

Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Model

| Parameter | Model | Control | This compound | Reference |

| Final Tumor Weight (g) | PC3 Xenograft | 1.29 | 1.05 | [7] |

Signaling Pathways and Molecular Interactions

This compound exerts its effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

References

- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. air.unipr.it [air.unipr.it]

- 4. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

UniPR1331: A Novel Eph/Ephrin Antagonist for the Management of Inflammatory Bowel Disease

A Technical Guide on the Anti-inflammatory Properties in Colitis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of UniPR1331, a novel small molecule pan-Eph/ephrin antagonist, in preclinical models of colitis. The data presented herein demonstrates the potential of this compound as a therapeutic candidate for inflammatory bowel disease (IBD), with a primary mechanism of action involving the blockade of EphB/ephrin-B signaling.

Core Findings

This compound has been shown to significantly ameliorate the clinical and pathological features of colitis in a trinitrobenzene sulfonic acid (TNBS)-induced murine model. The compound's therapeutic effects are comparable to the conventional anti-IBD drug sulfasalazine. In vivo studies have demonstrated that this compound reduces disease activity, mitigates mucosal damage, and decreases neutrophil infiltration in the colon and lungs. Furthermore, this compound modulates the systemic immune response by restoring the balance of splenic T-cell subpopulations and inhibiting the production of pro-inflammatory cytokines. The evidence strongly suggests that the anti-inflammatory actions of this compound are primarily mediated through the antagonism of the EphB/ephrin-B signaling pathway, a key player in the modulation of immune responses in IBD.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the TNBS-induced colitis model.

Table 1: In Vivo Efficacy of this compound in TNBS-Induced Colitis

| Parameter | Control (TNBS) | This compound (10 mg/kg) | This compound (25 mg/kg) | Sulfasalazine (100 mg/kg) |

| Disease Activity Index (DAI) | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |

| Macroscopic Score | Severe Damage | Reduced Damage | Significantly Reduced Damage | Significantly Reduced Damage |

| Colon Length (cm) | Shortened | Moderately Restored | Significantly Restored | Significantly Restored |

| Myeloperoxidase (MPO) Activity (U/g tissue) - Colon | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |

| Myeloperoxidase (MPO) Activity (U/g tissue) - Lungs | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |

| IL-1β Levels (pg/mg protein) - Colon | Elevated | Mitigated (not significant) | Mitigated (not significant) | - |

Table 2: Ex Vivo Effects of this compound on Splenic T-Cell Populations

| T-Cell Subpopulation | Control (TNBS) | This compound (25 mg/kg) |

| CD4+/CD8+ Ratio | Altered | Restored |

| CD8+ T-Cells | Increased | Down-regulated |

Table 3: In Vitro Effects of this compound on TNFα Release from Splenocytes

| Treatment | TNFα Release |

| Stimulated Splenocytes (Control) | High |

| Stimulated Splenocytes + this compound | Concentration-dependent reduction |

Experimental Protocols

TNBS-Induced Colitis in Mice

This model is a widely used experimental paradigm that mimics several features of Crohn's disease.

-

Induction: Male CD1 mice are lightly anesthetized. A 10-cm long catheter is inserted intrarectally to administer 50 μL of a 10% (w/v) TNBS solution in 50% ethanol.

-

Treatment: this compound (10 and 25 mg/kg), sulfasalazine (100 mg/kg), or vehicle is administered orally once daily, starting from the day of TNBS instillation.

-

Assessment: The severity of colitis is evaluated daily using the Disease Activity Index (DAI). On the day of sacrifice, the colon is removed for macroscopic scoring, measurement of length, and histological analysis. Myeloperoxidase (MPO) activity is measured in both colonic and lung tissues as an index of neutrophil infiltration.

Disease Activity Index (DAI)

The DAI is a composite score used to assess the clinical severity of colitis.

-

Scoring System:

-

Body Weight Loss: 0 (<5%), 1 (5–10%), 2 (10–15%), 3 (15–20%), 4 (20–25%), 5 (>25%)

-

Stool Consistency: 0 (normal), 1 (soft), 2 (liquid)

-

Rectal Bleeding: 0 (absent), 1 (light bleeding), 2 (heavy bleeding)

-

-

Maximum Score: 9

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration in tissues.

-

Procedure: Tissue samples are homogenized in a potassium phosphate buffer. The homogenate is then centrifuged, and the resulting pellet is resuspended in a buffer containing hexadecyltrimethylammonium bromide. The suspension is sonicated and subjected to freeze-thaw cycles. After further centrifugation, the supernatant is mixed with a solution of o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm.

Splenocyte Culture and TNFα Measurement

This in vitro assay assesses the effect of this compound on cytokine production by immune cells.

-

Cell Isolation: Spleens are collected from healthy mice, and single-cell suspensions of mononuclear cells (splenocytes) are prepared.

-

Stimulation and Treatment: Splenocytes are cultured and stimulated with a mitogen (e.g., lipopolysaccharide) in the presence or absence of varying concentrations of this compound.

-

Cytokine Measurement: After a 24-hour incubation period, the concentration of TNFα in the culture supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Colitis

The anti-inflammatory effects of this compound in colitis are attributed to its antagonism of the EphB/ephrin-B signaling pathway.[1] This pathway is implicated in the modulation of immune responses.[1] By blocking this interaction, this compound likely interferes with downstream signaling cascades that promote inflammation.[1]

Caption: this compound mechanism of action in colitis.

Experimental Workflow for In Vivo Colitis Model

The following diagram outlines the key steps in the in vivo evaluation of this compound in the TNBS-induced colitis model.

Caption: In vivo experimental workflow for this compound.

Experimental Workflow for In Vitro Splenocyte Assay

This diagram illustrates the workflow for assessing the in vitro effects of this compound on splenocyte cytokine production.

Caption: In vitro splenocyte assay workflow.

Conclusion

This compound demonstrates significant anti-inflammatory properties in a preclinical model of colitis, primarily through the antagonism of the EphB/ephrin-B signaling pathway. The comprehensive data presented in this technical guide, including in vivo efficacy, modulation of immune responses, and detailed experimental protocols, underscore the potential of this compound as a novel therapeutic agent for the treatment of inflammatory bowel disease. Further investigation into the clinical translation of these findings is warranted.

References

In-Depth Technical Guide: UniPR1331 Targets in Prostate Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular targets and cellular effects of UniPR1331, a small molecule inhibitor of Eph-ephrin interactions, in the context of prostate cancer. It is designed to furnish researchers and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the signaling pathways involved. This compound has demonstrated significant anti-tumor activity in prostate cancer cells by targeting the EphA2 receptor, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastatic phenotypes. This document consolidates the key findings to facilitate further research and development of Eph receptor antagonists as a therapeutic strategy for prostate cancer.

Introduction

The Eph receptor tyrosine kinases and their ephrin ligands are crucial regulators of a multitude of physiological and pathological processes, including cancer progression. The EphA2 receptor, in particular, is frequently overexpressed in various cancers, including prostate carcinoma, where its expression level correlates with tumor aggressiveness. This compound is a novel, orally bioavailable small molecule designed to antagonize the interaction between Eph receptors and their ephrin ligands. In prostate cancer, particularly in androgen-independent models like the PC3 cell line, this compound has emerged as a promising therapeutic agent. This guide details the preclinical evidence of this compound's efficacy, focusing on its molecular targets and its impact on key cellular processes in prostate cancer cells.

Molecular Targets and Signaling Pathways

This compound primarily functions as an antagonist of the EphA2 receptor, inhibiting its interaction with ephrin ligands. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

EphA2-Mediated Signaling

In prostate cancer cells, the interaction of this compound with the EphA2 receptor leads to the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, treatment with this compound results in the phosphorylation of ERK1/2 and the inhibition of p38.[1] This differential regulation of MAPK signaling components contributes to the observed anti-proliferative and pro-apoptotic effects of the compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on PC3 prostate cancer cells.

Table 1: Effect of this compound on PC3 Cell Viability (MTT Assay)

| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |

| 3 | ~95% | ~85% | ~75% |

| 10 | ~80% | ~60% | ~40% |

| 30 | ~60% | ~40% | ~20% |

| Data are approximated from graphical representations in Festuccia et al. (2023).[1] |

Table 2: Effect of this compound on Cell Cycle and Apoptosis Markers in PC3 Cells

| Marker | Treatment (this compound) | Effect |

| Cyclin D1 | 10 µM & 30 µM | Dose-dependent decrease |

| CDK4 | 10 µM & 30 µM | Dose-dependent decrease |

| p-ERK1/2 | 10 µM & 30 µM | Dose-dependent increase |

| p-p38 | 10 µM & 30 µM | Dose-dependent decrease |

| Caspase-3 Activity | 10 µM & 30 µM | Dose-dependent increase |

| Caspase-9 Activity | 10 µM & 30 µM | Dose-dependent increase |

| Based on Western blot and activity assay data from Festuccia et al. (2023).[1] |

Table 3: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in PC3 Cells

| Marker | Treatment (this compound) | Effect |

| N-Cadherin | 10 µM & 30 µM | Dose-dependent decrease |

| SNAIL | 10 µM & 30 µM | Dose-dependent decrease |

| FASN | 10 µM & 30 µM | Dose-dependent decrease |

| E-Cadherin | 10 µM & 30 µM | Dose-dependent increase |

| ZO-1 | 10 µM & 30 µM | Dose-dependent increase |

| Based on Western blot data from Festuccia et al. (2023). |

Table 4: Effect of this compound on PC3 Cell Migration, Invasion, and Vasculogenic Mimicry

| Assay | Concentration (µM) | Inhibition (%) |

| Migration | 3 | ~20% |

| 10 | ~40% | |

| 30 | ~70% | |

| Invasion | 3 | ~15% |

| 10 | ~35% | |

| 30 | ~60% | |

| Vasculogenic Mimicry | 3 | ~25% |

| 10 | ~50% | |

| 30 | ~80% | |

| Data are approximated from graphical representations in Festuccia et al. (2023). |

Table 5: In Vivo Efficacy of this compound in PC3 Xenograft Model

| Treatment Group | Mean Tumor Weight (g) | % Tumor Growth Inhibition |

| Control | 1.29 | - |

| This compound (30 mg/kg) | 1.05 | 23% |

| Cisplatin | ~0.8 | ~38% |

| This compound + Cisplatin | ~0.5 | ~61% |

| Data from Festuccia et al. (2023). |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and supplemented with standard laboratory procedures.

Cell Culture

PC3 human prostate adenocarcinoma cells are cultured in Ham's F-12K (Kaighn's) Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

Protocol:

-

Seed PC3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle control (DMSO) for the desired time points (24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Protocol:

-

Lyse treated and control PC3 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Protocol:

-

Harvest treated and control PC3 cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Caspase Activity)

Protocol:

-

Seed PC3 cells in a 96-well plate and treat with this compound.

-

Use a commercial caspase-3/7, and -9 activity assay kit (e.g., Caspase-Glo®).

-

Add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase activity.

Wound Healing (Scratch) Migration Assay

Protocol:

-

Grow PC3 cells to a confluent monolayer in a 6-well plate.

-

Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium with or without this compound.

-

Capture images of the scratch at 0h and subsequent time points (e.g., 24h, 48h).

-

Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Boyden Chamber Invasion Assay

Protocol:

-

Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify.

-

Seed serum-starved PC3 cells in the upper chamber in serum-free medium, with or without this compound.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Vasculogenic Mimicry Assay

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to polymerize.

-

Seed PC3 cells on top of the Matrigel in the presence or absence of this compound.

-

Incubate for 6-24 hours to allow for the formation of tube-like structures.

-

Visualize and photograph the networks using a microscope.

-

Quantify vasculogenic mimicry by measuring parameters such as the number of nodes, number of branches, and total tube length.

In Vivo Xenograft Model

Protocol:

-

Subcutaneously inject PC3 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

When tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer this compound (e.g., 30 mg/kg) orally, daily. Other groups may receive vehicle control or a combination therapy (e.g., with cisplatin).

-

Measure tumor volume regularly with calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for prostate cancer by effectively targeting the EphA2 receptor. Its mechanism of action involves the inhibition of key signaling pathways that drive tumor progression, leading to reduced cell proliferation, induction of apoptosis, and suppression of metastatic phenotypes. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and develop EphA2 antagonism as a viable strategy for the treatment of prostate cancer.

References

Methodological & Application

Application Notes and Protocols: UniPR1331 in vitro Protocol for HUVEC Tube Formation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. UniPR1331 is a novel small molecule, a 3β-hydroxy-Δ5-cholenic acid derivative, that has demonstrated anti-angiogenic properties. It functions as a multi-target inhibitor, primarily by blocking the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR2, and also by inhibiting the Eph/ephrin signaling pathway. This dual action prevents the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds. This document provides a detailed protocol for evaluating the inhibitory effect of this compound on HUVEC tube formation.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on endothelial cell functions related to angiogenesis.

| Cell Line | Assay | Parameter | This compound Concentration | Result |

| HBMVEC | Tube Formation | IC50 | 3.9 µM | 50% inhibition of tube formation |

| HUVEC | VEGFR2 Autophosphorylation | ID50 | 22 µM | 50% inhibition of VEGF-dependent VEGFR2 autophosphorylation |

| HUVEC | Cell Proliferation | Not specified | Dose-dependent | Inhibition of VEGF-induced proliferation |

Experimental Protocols

HUVEC Tube Formation Assay with this compound

This protocol details the steps to assess the anti-angiogenic activity of this compound by observing its effect on the formation of capillary-like structures by HUVECs cultured on a basement membrane matrix (Matrigel).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

Calcein AM (for visualization)

-

Inverted microscope with imaging capabilities

Protocol:

-

Preparation of Matrigel-coated Plates:

-

Thaw Matrigel overnight at 4°C.

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

-

Using a pre-chilled pipette, add 50 µL of Matrigel to each well of the 96-well plate. Ensure the entire surface of the well is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

-

Prior to the assay, starve the HUVECs in a serum-free medium for 2-4 hours.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with a medium containing FBS and centrifuge the cells.

-

Resuspend the cell pellet in a serum-free or low-serum (e.g., 0.5-1% FBS) medium.

-

Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the same low-serum medium used for cell resuspension. A suggested concentration range, based on available data, would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

In separate tubes, mix the HUVEC suspension with the different concentrations of this compound and the vehicle control.

-

-

Seeding Cells onto Matrigel:

-

Carefully add 100 µL of the cell/treatment suspension to each Matrigel-coated well.

-

Include wells with cells and vehicle control (negative control) and wells with cells in a pro-angiogenic medium (e.g., containing VEGF) as a positive control for tube formation.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the medium from the wells.

-

For visualization, the cells can be stained with Calcein AM. Prepare a 2 µM Calcein AM solution in PBS.

-

Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.

-

Capture images of the tube network using an inverted fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions (branch points), and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Mandatory Visualization

Caption: Experimental workflow for the HUVEC tube formation assay with this compound.

Application Notes and Protocols for UniPR1331 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of UniPR1331, a dual Eph/ephrin and VEGFR2 antagonist, in mouse xenograft models of cancer. The following sections detail the dosage and administration of this compound, as well as step-by-step procedures for establishing and monitoring tumor growth in subcutaneous xenograft models using glioblastoma and prostate cancer cell lines.

Quantitative Data Summary

The following tables summarize the recommended dosage and administration of this compound as a monotherapy and in combination with other agents in various mouse xenograft models.

Table 1: this compound Monotherapy in Mouse Xenograft Models

| Parameter | Details | Cell Line(s) | Reference |

| Dosage | 30 mg/kg | U87MG, U251MG (Glioblastoma) | [1][2] |

| 30 mg/kg | PC3 (Prostate Cancer) | ||

| Administration Route | Oral (gavage) | U87MG, U251MG, PC3 | [1][2] |

| Vehicle | 0.5% methylcellulose (10/90 v/v) | U87MG | [3] |

| Treatment Schedule | Five days a week | U87MG, U251MG | [1][2] |

| Daily | PC3 | ||

| Reported Efficacy | Halved final tumor volume in glioblastoma xenografts.[1][4][5] | U87MG | |

| Reduced tumor weight by 23% in prostate cancer xenografts. | PC3 |

Table 2: this compound Combination Therapy in Mouse Xenograft Models

| Combination Agent | Dosage (this compound) | Dosage (Combination Agent) | Administration Schedule | Cell Line(s) | Reported Efficacy | Reference |

| Bevacizumab | 30 mg/kg (oral, 5 days/week) | 4 mg/kg (intravenous, every 4 days) | 30 days | U87MG, U251MG (Glioblastoma) | Significantly increased efficacy of both monotherapies.[1] | [1] |

| Docetaxel | 30 mg/kg (oral, daily) | 5 mg/kg (intraperitoneal, twice a week) | 5 weeks | PC3 (Prostate Cancer) | Significantly reduced tumor weight compared to monotherapies. | |

| Cabazitaxel | 30 mg/kg (oral, daily) | 5 mg/kg (intraperitoneal, twice a week) | 5 weeks | PC3 (Prostate Cancer) | Significantly reduced tumor weight compared to monotherapies. |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Methylcellulose

-

Sterile water for injection

-

Sterile vehicle (e.g., 10% v/v solution of 0.5% methylcellulose in sterile water)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the number of mice and the dosage (30 mg/kg).

-

Weigh the calculated amount of this compound powder.

-

Prepare the vehicle solution of 0.5% methylcellulose (10/90 v/v) in sterile water.

-

Suspend the this compound powder in the prepared vehicle to achieve the final desired concentration for oral gavage. For a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL.

-

Vortex the suspension thoroughly to ensure homogeneity.

-

If necessary, sonicate the suspension briefly to aid in dispersion.

-

Prepare fresh for each administration to ensure stability and sterility.

Glioblastoma (U87MG/U251MG) Subcutaneous Xenograft Model

Materials:

-

U87MG or U251MG human glioblastoma cells

-

Appropriate cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, but recommended for improved tumor take rate)

-

Immunocompromised mice (e.g., CD1 nude, NOD/SCID)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture U87MG or U251MG cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.

-

Cell Preparation for Injection:

-

Trypsinize the cells and collect them by centrifugation.

-

Wash the cell pellet with sterile PBS.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. Start treatment when tumors reach a palpable size (e.g., approximately 200 mm³).[2]

-

Measure tumor dimensions (length and width) with calipers two to three times per week.

-

Calculate tumor volume using the formula: V = (width² x length) / 2.

-

-

This compound Administration:

-

Administer this compound orally at 30 mg/kg, five days a week.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint:

-

Continue treatment for the planned duration (e.g., 5 weeks).

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).

-

Prostate Cancer (PC3) Subcutaneous Xenograft Model

Materials:

-

PC3 human prostate adenocarcinoma cells

-

Appropriate cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Immunocompromised mice (e.g., nude mice)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture PC3 cells according to standard protocols.

-

Cell Preparation for Injection:

-

Prepare a single-cell suspension of PC3 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Cell Implantation:

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth as described in section 2.2.4.

-

-

This compound Administration:

-

Administer this compound orally at 30 mg/kg, daily.

-

Monitor the body weight and general health of the animals.

-

-

Endpoint:

-

Continue treatment for the specified duration (e.g., 35 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize the mechanism of action of this compound and the experimental workflows.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An orally delivered small-molecule formulation with antiangiogenic and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing UniPR1331 Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR1331 is a synthetic small molecule that functions as a pan-Eph receptor antagonist. It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), positioning it as a multi-target inhibitor with significant potential in cancer research and the study of inflammatory diseases.[1][2][3] this compound has been shown to impede tumor angiogenesis and cell migration, and to possess anti-inflammatory properties.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with methodologies for common in vitro assays to assess its biological activity.

Physicochemical Properties and Solubility

This compound is a 3β-hydroxy-Δ5-cholenic acid derivative.[2][4] Its efficacy in cell-based assays is dependent on proper solubilization and handling.

| Property | Value | Source |

| Molecular Weight | 560.7 g/mol | (Calculated) |

| Solubility in DMSO | 25 mg/mL (44.58 mM) | [2] |

| Appearance | White to off-white powder | (General observation) |

Note: It is recommended to use ultrasonic agitation to facilitate dissolution in DMSO. As DMSO is hygroscopic, using a fresh, unopened bottle is advised to ensure maximal solubility.[2]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated pipette

Protocol:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 5.61 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 5.61 mg of this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

-

Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on the viability of cultured cells.

Materials:

-

Cells of interest seeded in a 96-well plate

-

Complete cell culture medium

-

This compound working solutions (prepared by diluting the stock solution in complete cell culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a 96-well plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-EphA2 and Phospho-VEGFR2

This protocol describes the detection of phosphorylated EphA2 and VEGFR2 in cell lysates by Western blotting to assess the inhibitory activity of this compound.

Materials:

-

Cells of interest

-

This compound

-

Stimulating ligand (e.g., ephrin-A1 for EphA2, VEGF for VEGFR2)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EphA2, anti-total-EphA2, anti-phospho-VEGFR2, anti-total-VEGFR2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with this compound for a specified time before stimulating with the appropriate ligand.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EphA2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-EphA2).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and a general experimental workflow for its in vitro characterization.

Caption: this compound inhibits both Eph/ephrin and VEGF/VEGFR2 signaling pathways.

Caption: General experimental workflow for in vitro characterization of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols: In Vivo Efficacy of UniPR1331 in Orthotopic Glioblastoma Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glioblastoma multiforme (GBM) is a highly aggressive and malignant brain tumor with poor prognosis.[1][2][3] The Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinases and their ephrin ligands are frequently overexpressed in GBM and have been correlated with poor survival rates.[1][2] The Eph/ephrin signaling pathway is implicated in key tumorigenic processes, including angiogenesis, vasculogenic mimicry (VM), cell migration, and invasion.[1][4] UniPR1331 is a small molecule, pan-Eph receptor antagonist that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][2][5][6] These application notes provide a summary of the in vivo efficacy of this compound in orthotopic glioblastoma models and detailed protocols for replication of these key experiments.

Data Presentation

The in vivo efficacy of this compound, both as a monotherapy and in combination with the anti-VEGF antibody Bevacizumab, has been evaluated in orthotopic glioblastoma models using different cell lines. The key quantitative outcomes are summarized below.

Table 1: Survival Analysis in U87MG Orthotopic Glioblastoma Model

| Treatment Group | Median Disease-Free Survival (Days) | Statistical Significance (p-value) | Reference |

| Control (Vehicle) | 24 | - | [1][2][5] |

| This compound | 40 | <0.05 | [1][2][5] |

Table 2: Survival Analysis in TPC8 Orthotopic Glioblastoma Model

| Treatment Group | Median Disease-Free Survival (Days) | Statistical Significance (p-value) | Reference |

| Control (Vehicle) | 16 | - | [1][2][5] |

| This compound | 52 | <0.01 | [1][2][5] |

Table 3: Overall Survival in TPC8 Orthotopic Model with Combination Therapy

| Treatment Group | Mean Overall Survival (Days ± SEM) | Hazard Ratio (HR) vs. Control | Statistical Significance (p-value) | Reference |

| Control (Vehicle) | Not explicitly stated, used as baseline | - | - | [6] |

| Bevacizumab | 82.5 ± 3.6 | Not explicitly stated | Not explicitly stated | [6] |

| This compound | 101.5 ± 16.5 | Not explicitly stated | Not explicitly stated | [6] |

| This compound + Bevacizumab | 145.0 ± 15.8 | 3.34 | <0.01 | [6] |

Experimental Protocols

Orthotopic Glioblastoma Mouse Model Generation

This protocol describes the stereotactic implantation of glioblastoma cells into the brains of immunodeficient mice to create an orthotopic tumor model.

Materials:

-

Glioblastoma cell lines (e.g., U87MG-luciferase, TPC8-luciferase)

-

Immunodeficient mice (e.g., CD1-nu/nu or NMRI (nu/nu), 7-12 weeks old)[7]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Anesthetic cocktail (e.g., Ketamine/Xylazine)[7]

-

Stereotactic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Bone wax or dental cement for sealing the burr hole

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation: Culture luciferase-tagged glioblastoma cells to approximately 80% confluency.[8] On the day of surgery, detach the cells using trypsin or accutase, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^5 cells in 5 µL. Keep cells on ice until injection.

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic cocktail. Shave the scalp and secure the animal in a stereotactic frame.

-

Surgical Procedure: Make a sagittal incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).

-

Intracranial Injection: Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura. Inject 5 µL of the cell suspension (1 x 10^5 cells) over a period of 5 minutes. To prevent reflux, leave the needle in place for an additional 5 minutes before slowly withdrawing it.

-

Closure: Seal the burr hole with bone wax or dental cement and suture the scalp incision.

-

Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

-

Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.[9]

In Vivo Drug Administration

This protocol outlines the administration of this compound and Bevacizumab to mice bearing orthotopic glioblastoma tumors.

Materials:

-

This compound

-

Vehicle for this compound (e.g., corn oil)

-

Bevacizumab

-

Vehicle for Bevacizumab (e.g., sterile saline)

-

Oral gavage needles

-

Intravenous (IV) injection supplies (e.g., insulin syringes)

Procedure:

-

Treatment Initiation: Begin treatment when tumors are detectable by bioluminescence imaging, typically 7-10 days post-implantation.

-

This compound Administration:

-

Bevacizumab Administration:

-

Control Group: Administer the respective vehicles to the control group of animals following the same schedule.

-

Combination Therapy: For combination studies, administer both this compound and Bevacizumab according to their individual dosing schedules.[1][5]

Assessment of In Vivo Efficacy

This protocol details the methods for evaluating the anti-tumor effects of this compound.

Materials:

-

Bioluminescence imaging system and D-luciferin substrate

-

Calipers (for subcutaneous models)

-

Software for statistical analysis (e.g., GraphPad Prism)

Procedure:

-

Tumor Growth Assessment:

-

For orthotopic models, perform bioluminescence imaging weekly to monitor tumor burden. Quantify the photon flux from the tumor region.

-

For subcutaneous models, measure tumor dimensions with calipers two times a week and calculate tumor volume using the formula: (length x width^2) / 2.[5]

-

-

Survival Analysis:

-

Monitor animals daily for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms, lethargy).

-

Euthanize animals when they reach pre-defined humane endpoints.

-

Record the date of euthanasia or death to generate Kaplan-Meier survival curves.

-

Analyze survival data using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.

-

-

Histological and Biochemical Analysis:

-

At the end of the study, harvest brains and other relevant tissues.

-

Fix tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of apoptosis and angiogenesis).[7]

-

Snap-freeze tissues for biochemical analyses (e.g., Western blotting to assess protein expression and phosphorylation).

-

Mandatory Visualizations

Caption: this compound signaling pathway in glioblastoma.

Caption: Experimental workflow for in vivo studies.

Caption: Rationale for this compound and Bevacizumab combination.

References

- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for UniPR1331 in a Chick Chorioallantoic Membrane (CAM) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR1331 is a novel small molecule inhibitor with a dual mechanism of action, targeting both the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Ephrin (Eph) receptor tyrosine kinases.[1][2] This multi-target approach makes this compound a promising candidate for anti-angiogenic therapy, a cornerstone of cancer treatment. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds. Its advantages include cost-effectiveness, rapid results, and a naturally immunodeficient environment.[3]

These application notes provide a detailed protocol for utilizing this compound in a CAM assay to assess its anti-angiogenic properties.

Mechanism of Action of this compound

This compound exhibits its anti-angiogenic effects through the simultaneous inhibition of two key signaling pathways involved in blood vessel formation:

-

VEGF/VEGFR2 Pathway: this compound directly binds to VEGFR2, preventing the binding of its ligand, VEGF.[1][2] This inhibition blocks the autophosphorylation of VEGFR2 and subsequent downstream signaling cascades, including the phosphorylation of ERK1/2 and PLC-γ, which are crucial for endothelial cell proliferation, migration, and survival.[1][4]

-

Eph/Ephrin Pathway: this compound acts as a pan-Eph receptor antagonist, inhibiting the interaction between Eph receptors and their ephrin ligands.[5] This disruption of Eph/ephrin signaling further contributes to the anti-angiogenic effect, as this pathway is also involved in vascular development and remodeling.[1]

By targeting both of these pathways, this compound presents a robust strategy to counteract the redundancy often observed in pro-angiogenic signaling.[1]

Quantitative Data Summary

The following tables summarize the quantitative data available on the anti-angiogenic activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay Type | Cell Line | Parameter | This compound Concentration | Result | Reference |

| Tube Formation Assay | HUVEC | IC50 | 2.9 μM | 50% inhibition of tube formation | [5] |

| Tube Formation Assay | HBMVEC | IC50 | 3.9 μM | 50% inhibition of tube formation | [3] |

| VEGFR2 Phosphorylation | HUVEC | ID50 | 22 μM | 50% inhibition of VEGF-dependent VEGFR2 autophosphorylation | [1] |

| EphA2-ephrinA1 Binding | - | IC50 | 4 μM | 50% inhibition of binding | [6] |

| VEGF-VEGFR2 Binding | - | IC50 | 16 μM | 50% inhibition of binding | [6] |

Table 2: In Vivo Anti-Angiogenic Activity of this compound in the CAM Assay

| Angiogenic Stimulus | This compound Concentration | Observation | Quantitative Analysis | Reference |